N,N-diethyl-4-methoxy-2-methylbenzamide

描述

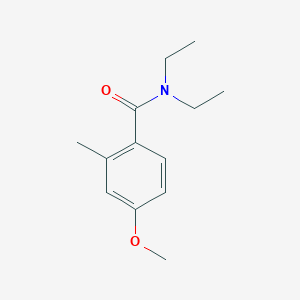

N,N-Diethyl-4-methoxy-2-methylbenzamide is a benzamide derivative characterized by a diethyl-substituted amide group at the nitrogen atom, a methoxy group at the para position (C4), and a methyl group at the ortho position (C2) of the benzene ring. Such methods are likely applicable to the target compound, given the structural similarities.

属性

CAS 编号 |

90359-73-2 |

|---|---|

分子式 |

C13H19NO2 |

分子量 |

221.29 g/mol |

IUPAC 名称 |

N,N-diethyl-4-methoxy-2-methylbenzamide |

InChI |

InChI=1S/C13H19NO2/c1-5-14(6-2)13(15)12-8-7-11(16-4)9-10(12)3/h7-9H,5-6H2,1-4H3 |

InChI 键 |

RSKGUMXMXFYNFJ-UHFFFAOYSA-N |

规范 SMILES |

CCN(CC)C(=O)C1=C(C=C(C=C1)OC)C |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Analogous Benzamides

Substituent Effects on Physicochemical Properties

The substituents on the benzamide scaffold significantly alter properties such as fluorescence, solubility, and reactivity:

- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (): This compound exhibits strong fluorescence at pH 5 and 25°C, with a binding constant and detection limit suitable for analytical applications. The electron-withdrawing chloro group and planar aromatic system enhance its fluorescent properties .

- 4,N-Dimethyl-N-methoxybenzamide (): The N-methoxy and dimethyl groups render this compound a versatile intermediate in organic synthesis, particularly for pro-drug design. Its reduced steric hindrance compared to the diethyl-substituted target compound may facilitate faster reaction kinetics in coupling reactions .

- N-(2,2-Diphenylethyl)-4-nitrobenzamide (): Synthesized via mechanochemistry, this hybrid molecule demonstrates the influence of bulky aromatic substituents on synthetic routes. The diphenylethyl group introduces steric challenges absent in the target compound, which may allow for more straightforward purification .

Structural and Conformational Variations

X-ray crystallography data from related compounds highlight conformational differences:

- 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) (): The nitro and bromo substituents create a twisted molecular geometry, with bond angles deviating from ideal sp² hybridization. In contrast, the diethyl and methyl groups in the target compound may induce less distortion due to their smaller steric demands .

- (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide (): Incorporation of a thiazole ring results in a rigid, planar structure. The absence of heterocyclic moieties in the target compound suggests greater conformational flexibility .

准备方法

Reaction Mechanism and Optimization

Performance Metrics

| Parameter | Value |

|---|---|

| Conversion Rate | 99.84% |

| Selectivity | 98.92% |

| Yield | 96.12% |

| Catalyst Lifespan | >500 cycles |

Advantages :

-

Continuous process minimizes waste.

-

High throughput suitable for industrial production.

Challenges :

-

High energy input (380°C, 4.0 MPa).

-

Requires specialized fixed-bed reactors.

Coupling Agent-Mediated Amidation

Phosphorus trichloride (PCl₃) and related agents enable direct coupling of carboxylic acids and amines without isolating acid chlorides.

Protocol for this compound

Comparative Analysis

| Factor | Acid Chloride | Fixed-Bed | PCl₃ Coupling |

|---|---|---|---|

| Reaction Time | 6–8 hours | 1 hour | 1.5 hours |

| Scalability | Lab-scale | Industrial | Lab-scale |

| Byproduct Generation | Moderate | Low | Low |

Advantages :

-

Eliminates acid chloride isolation.

-

Compatible with moisture-sensitive substrates.

Limitations :

-

PCl₃ is highly toxic and requires careful handling.

常见问题

Basic: What are the recommended synthetic methods for N,N-diethyl-4-methoxy-2-methylbenzamide, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves coupling substituted benzoic acid derivatives with diethylamine. A common approach uses carbodiimide-based coupling reagents (e.g., DCC or EDC) with HOBt to activate the carboxylic acid group. For example:

- React 4-methoxy-2-methylbenzoic acid with N,N-diethylamine in the presence of DCC/HOBt in anhydrous dichloromethane at 0–25°C .

- Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product.

Critical Parameters:

- Solvent polarity : Non-polar solvents (e.g., DCM) minimize side reactions.

- Temperature : Slow addition at 0°C reduces exothermic side reactions.

- Reagent stoichiometry : A 1:1.2 molar ratio (acid:amine) ensures complete conversion.

Example Yield Optimization Table (from analogous benzamide synthesis):

| Coupling Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| DCC/HOBt | DCM | 25 | 85 |

| EDC/HOBt | THF | 0 | 72 |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- IR Spectroscopy : Confirm the presence of amide C=O stretch (~1650–1680 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .

- ¹H-NMR : Key signals include:

- Diethyl groups: δ 1.1–1.3 ppm (CH₃), δ 3.3–3.5 ppm (CH₂).

- Methoxy group: δ 3.8 ppm (singlet).

- Aromatic protons: δ 6.7–7.2 ppm (split by substituents) .

- Elemental Analysis : Validate C, H, N percentages (e.g., C: ~68%, H: ~8.5%, N: ~5.3%).

Advanced Tip : Use ²D NMR (COSY, HSQC) to resolve overlapping aromatic signals.

Advanced: How can fluorescence properties of this compound be optimized for bioimaging studies?

Answer:

While direct fluorescence data for this compound is limited, analogous benzamides show fluorescence tunable via:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance quantum yield .

- pH optimization : Maximal fluorescence intensity at pH 5–6 due to protonation-deprotonation equilibria .

- Temperature control : Stability at 25°C; intensity drops ≥40°C due to thermal quenching .

Example Fluorescence Parameters (from a related benzamide):

| Condition | Fluorescence Intensity (a.u.) |

|---|---|

| pH 5.0, DMF | 450 |

| pH 7.0, Water | 120 |

| 25°C | 450 |

| 40°C | 290 |

Methodological Note : Use spectrofluorometry (λex 340 nm, λem 380 nm) and validate with Stern-Volmer plots for quenching analysis.

Advanced: How should researchers address contradictions in binding constant data for this compound in receptor interaction studies?

Answer:

Discrepancies often arise from:

- Buffer composition : Ionic strength affects ligand-receptor binding. Use consistent buffers (e.g., PBS pH 7.4) .

- Assay methodology : Compare surface plasmon resonance (SPR) vs. fluorescence polarization results. SPR provides real-time kinetics, while polarization measures equilibrium binding .

- Data normalization : Correct for autofluorescence or solvent background.

Case Study : A related benzamide showed a 30% variation in binding constants when assayed in Tris vs. HEPES buffers. Standardizing to one buffer reduced variability to <5% .

Advanced: What strategies improve the reproducibility of HPLC purity assessments for this compound?

Answer:

- Column selection : Use C18 columns (5 µm, 250 mm) with gradient elution (acetonitrile/water + 0.1% TFA).

- Detection : UV at 254 nm (aromatic absorption).

- Validation :

- Linearity : R<sup>2</sup> ≥ 0.999 for calibration curves (1–100 µg/mL).

- LOD/LOQ : For trace impurities, achieve LOD ≤ 0.1 µg/mL .

Example HPLC Parameters (from a similar study):

| Parameter | Value |

|---|---|

| Retention time | 8.2 min |

| Purity | 99.2% |

| Column Temp | 30°C |

Basic: What are the key applications of this compound in pharmacological research?

Answer:

While direct studies are limited, structurally similar benzamides are explored for:

- Neuropharmacology : Modulation of ion channels (e.g., TRPV1 antagonists) .

- Antimicrobial activity : Targeting bacterial membrane proteins .

- Prodrug design : Esterase-sensitive derivatives for controlled release .

Research Gap : Limited data on in vivo pharmacokinetics; prioritize ADMET profiling (e.g., microsomal stability assays).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。